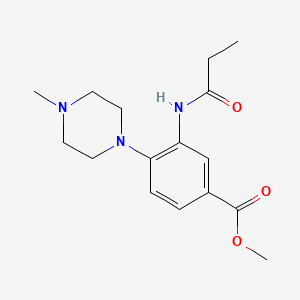![molecular formula C21H23NO5 B5357934 ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5357934.png)
ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, its chemical structure and properties have also made it a subject of scientific research. In
Mecanismo De Acción
Ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate acts as a CB1 receptor agonist, activating the endocannabinoid system and producing its psychoactive effects. It has been shown to have a higher affinity for the CB1 receptor than THC, the main psychoactive component of cannabis. This compound also has a longer duration of action than THC, which may contribute to its increased potency and potential for abuse.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including altered mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular disease. This compound has also been associated with adverse effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 receptor. However, it also has several limitations, including its potential for abuse and the lack of standardization in its production and purity. These limitations may affect the reproducibility and validity of research findings.
Direcciones Futuras
Future research on ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate could focus on developing more selective and potent synthetic cannabinoids with fewer adverse effects. It could also investigate the potential therapeutic applications of synthetic cannabinoids, such as in the treatment of chronic pain or neurological disorders. Additionally, research could explore the long-term effects of synthetic cannabinoids on the endocannabinoid system and overall health.
Métodos De Síntesis
Ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate is synthesized by reacting 2-methoxyphenylacetonitrile with naphthalene-1-ol in the presence of a Lewis acid catalyst. The resulting product is then esterified with ethyl chloroformate to yield this compound. This synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has also been used to investigate the pharmacological properties of synthetic cannabinoids and their potential therapeutic applications. This compound has been shown to bind to the CB1 receptor with high affinity, leading to its psychoactive effects.
Propiedades
IUPAC Name |
ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-4-26-21(24)20-14(2)22(17-10-9-15(23)13-16(17)20)11-12-27-19-8-6-5-7-18(19)25-3/h5-10,13,23H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBANOUXSXPDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]hexan-1-ol](/img/structure/B5357887.png)
![4-[6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5357898.png)
![1-(3-fluorophenyl)-6,7-dimethoxy-2-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5357917.png)

![4-(4-methoxyphenyl)-N-[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]-1-phthalazinamine](/img/structure/B5357930.png)
![2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5357936.png)
![ethyl 3-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B5357944.png)

![2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide](/img/structure/B5357960.png)
![ethyl 6-methyl-2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5357964.png)
![methyl 2-(1-{4-[(trifluoroacetyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B5357971.png)
![1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5357977.png)